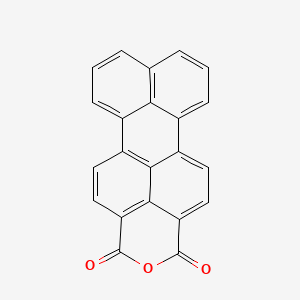

Perylene-3,4-dicarboxylic anhydride

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H10O3 |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |

InChI |

InChI=1S/C22H10O3/c23-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(24)25-21)20(16)19(14)15/h1-10H |

InChI Key |

SXMCIQXYGMZFMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Perylene 3,4 Dicarboxylic Anhydride and Its Derivatives

Established Synthetic Pathways to Perylene-3,4-dicarboxylic Anhydride (B1165640) (PDCMA)

Traditional methods for synthesizing PDCMA have been well-documented, though they often present challenges related to cost and environmental impact. acs.orgchemrxiv.org

Hydrolysis of Perylene-3,4-dicarboximides

A general procedure involves heating the perylene-3,4-dicarboximide (B1626286) in an aqueous alkali metal carbonate solution, such as potassium carbonate, until the product dissolves. google.com After filtration to remove insoluble impurities, the filtrate is acidified with an acid like hydrochloric acid to precipitate the PDCMA. google.com The yield of this process can be enhanced by recycling the unreacted starting material. google.com

Partial Decarboxylation of Perylene-3,4:9,10-tetracarboxylic Dianhydride (PTCDA)

The most common precursor for perylene (B46583) dyes is the commercially available Perylene-3,4:9,10-tetracarboxylic dianhydride (PTCDA). acs.orgchemrxiv.orgwikipedia.org A direct approach to PDCMA is the partial decarboxylation of PTCDA. evitachem.cominnovations-report.com This method selectively removes one of the two anhydride groups.

One reported method involves the use of non-condensing amines, such as isopropylamine (B41738) or tert-butylamine, as catalysts under solvent-free conditions. evitachem.com This entropy-controlled process can achieve a yield of approximately 25%. researchgate.netevitachem.com Another variation of this method utilizes copper powder in conjunction with an amine, like 3-picoline, at atmospheric pressure, excluding water and oxygen. google.com The reaction is typically carried out by stirring PTCDA with copper powder in 3-picoline under reflux, followed by treatment with aqueous hydrochloric acid. google.com While this offers a simpler, single-step synthesis, the yields can be moderate. innovations-report.comgoogle.com

Sustainable and Scalable Synthetic Approaches for PDCMA

Recognizing the limitations of established methods, recent research has focused on developing more sustainable and scalable synthetic routes to PDCMA. acs.orgchemrxiv.org

Development of Solventless and In-Water Reaction Protocols

A significant advancement in the synthesis of PDCMA is the development of a two-step process that combines solventless and in-water reactions, avoiding the use of organic solvents. acs.orgchemrxiv.org This approach is lauded for being straightforward, efficient, and sustainable. acs.orgchemrxiv.org Mechanochemical methods, such as high-speed ball milling, also offer a solvent-free alternative for the synthesis of perylene derivatives, achieving near-quantitative yields in a fraction of the time compared to traditional solvent-based refluxing. evitachem.com

The use of water as a solvent is a key aspect of green chemistry. researchgate.netresearchgate.net In the context of PDCMA synthesis, performing reactions in water not only reduces the environmental footprint but can also simplify product isolation. acs.orgchemrxiv.org For example, a sustainable protocol for the synthesis of perylene bisimides, which are related derivatives, utilizes imidazole (B134444) as a green solvent. nih.govrsc.org

Green Chemistry Metrics and Economic Considerations in PDCMA Synthesis

The "greenness" of a chemical process can be quantified using various metrics. nih.govresearchgate.net These metrics evaluate factors like atom economy, reaction mass efficiency, and the environmental impact of reagents and solvents. nih.govresearchgate.net The twelve principles of green chemistry provide a framework for designing more environmentally benign processes, emphasizing waste prevention, the use of safer chemicals, and energy efficiency. nih.gov

For PDCMA synthesis, traditional routes often have poor green metrics due to their resource-intensive nature and high E-Factors (a measure of waste produced per unit of product). acs.orgchemrxiv.orgnih.gov In contrast, the newer solventless and in-water methods demonstrate significantly improved green credentials. acs.orgchemrxiv.org The economic viability of PDCMA synthesis is also a critical factor. scientificupdate.com Cost models have been developed to assess the economic feasibility of different synthetic routes, taking into account the price of starting materials, energy consumption, and waste disposal. acs.org The development of scalable and sustainable methods is crucial for making PDCMA and its derivatives more accessible for widespread technological applications. acs.orgchemrxiv.org

Derivatization Strategies via Perylene-3,4-dicarboxylic Anhydride Intermediate

PDCMA is a versatile intermediate that can be readily converted into a wide range of perylene derivatives. google.com The anhydride functional group is susceptible to nucleophilic attack, allowing for reactions with various nucleophiles. evitachem.com

A primary derivatization strategy is the reaction of PDCMA with primary amines to form perylene-3,4-dicarboximides. google.comevitachem.comgoogle.com This condensation reaction can be carried out by heating PDCMA with the desired amine in a high-boiling solvent like imidazole. google.com This method allows for the introduction of a wide variety of functional groups onto the perylene core by simply changing the primary amine used in the reaction.

Furthermore, PDCMA can be used to synthesize unsymmetrically substituted perylene derivatives. researchgate.net For instance, it can be converted to a perylene monoanhydride diester, which serves as a key intermediate for the synthesis of unsymmetrical perylene tetracarboxylic tetraesters and diester monoimides. researchgate.net The reaction of PDCMA with diamines leads to the formation of novel perylene-3,4-dicarboxamidines, which are highly fluorescent and photostable dyes. google.com The ability to create these diverse derivatives makes PDCMA a valuable building block in the development of advanced materials for various applications, including organic electronics and bio-probes. researchgate.netmetu.edu.trrsc.org

Imidization Reactions to Perylene-3,4-dicarboximides (PMIs)

The conversion of this compound to its corresponding imide derivatives, Perylene-3,4-dicarboximides (PMIs), is a fundamental synthetic transformation. This reaction is typically achieved through condensation with a primary amine. researchgate.net The anhydride moiety readily reacts with the nucleophilic amine, leading to the formation of the imide ring system. This process allows for the introduction of a wide variety of functional groups onto the perylene scaffold, as the properties of the resulting PMI are largely determined by the nature of the substituent (R-group) attached to the imide nitrogen.

The general reaction involves heating the this compound with a primary amine (R-NH₂) in a high-boiling point solvent. The reaction proceeds via a two-step mechanism involving the initial formation of a amic acid intermediate, which then undergoes cyclization via dehydration to yield the final imide product.

Alternatively, Perylene-3,4-dicarboximides can be synthesized through a decarboxylizing condensation reaction. researchgate.net This method starts from Perylene-3,4,9,10-tetracarboxylic 3,4:9,10-bisanhydride, which is reacted with moderately sterically hindered primary amines in the presence of water. researchgate.net The this compound itself can be prepared via the hydrolysis of these imides using potassium hydroxide (B78521) (KOH) in tert-butyl alcohol. researchgate.net These PMIs are noted for being highly fluorescent and photostable dyes. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | Perylene-3,4-dicarboximide (PMI) | Condensation |

| Perylene-3,4,9,10-tetracarboxylic bisanhydride | Sterically Hindered Primary Amine / Water | Perylene-3,4-dicarboximide (PMI) | Decarboxylizing Condensation |

Approaches for Asymmetric Functionalization of Perylene Cores

Achieving asymmetric functionalization of the perylene core is crucial for fine-tuning the molecule's electronic and physical properties for specific applications. This involves introducing different substituents onto the perylene scaffold in a controlled, non-symmetrical manner.

One of the most effective strategies is sequential, regiospecific substitution . A versatile methodology has been developed that enables the synthesis of Perylene Bisimides (PBIs) with up to five distinct substituents. acs.org This approach relies on a precursor with differing reactivity at various positions. For instance, the synthesis can start with a 1,6,7,12-tetrachloro-perylene monoimide diester. acs.org The imide group activates the 7- and 12-bay positions, allowing for a highly efficient and regiospecific mono- or di-phenoxy substitution at these sites. acs.org Subsequent conversion of the diester group to a second, different imide group activates the remaining 1,6-bay positions for further substitution, ultimately yielding asymmetrically substituted PBIs. acs.org

Another approach involves creating a precursor that can be selectively modified. For example, a mono(benzimidazole) group can be attached to a PMI, creating a linearly extended perylene precursor. researchgate.net This new molecule then offers the possibility to build perylene heterodimers in a chemoselective manner by reacting it with other molecules like naphthalene (B1677914) anhydride. researchgate.net

Novel strategies for C-C bond formation also contribute to asymmetric functionalization. While palladium-catalyzed Suzuki coupling is common, achieving selective mono-substitution can be challenging. mdpi.com A reported strategy uses a nitro group as an alternative electrophilic coupling partner for the Suzuki reaction, allowing for the selective addition of a single functional group at a specific bay position. mdpi.com

| Method | Precursor Example | Key Feature | Resulting Structure |

| Sequential Regiospecific Substitution acs.org | 1,6,7,12-tetrachloro-perylene monoimide diester | Stepwise activation and substitution at different bay positions | PBIs with up to five different substituents |

| Precursor Modification researchgate.net | Mono(benzimidazole)-PMI | Creation of a chemoselective building block | Perylene heterodimers |

| Selective Suzuki Coupling mdpi.com | Mono-nitro PDI | Use of a nitro group as a selective coupling site | Mono-functionalized PDIs |

| Pd-catalyzed Sonogashira Coupling rsc.org | Bromo-PDI | Coupling with functionalized alkynes | Asymmetrical PDIs with ethynyl (B1212043) bridges |

Bay-Region Functionalization through Precursor Modification

Functionalization at the bay positions (1, 6, 7, and 12) of the perylene core is a primary strategy for modifying the optoelectronic and physical properties of this compound derivatives. emu.edu.tr Introducing substituents in this region can twist the planar aromatic core, which suppresses strong intermolecular π–π stacking, thereby improving solubility and altering photophysical characteristics. mdpi.comnih.gov

The most common pathway for bay-functionalization begins with the halogenation of a perylene precursor, typically Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). nih.gov Bromination of PTCDA using bromine in fuming sulfuric acid is a conventional method that yields a mixture of 1,7- and 1,6-dibromo regioisomers. mdpi.comnih.gov This dibrominated precursor is then converted to the corresponding perylene diimide (PDI).

Once the halogenated precursor is obtained, a variety of subsequent reactions can be employed to introduce functional groups:

Palladium-Catalyzed Cross-Coupling Reactions : Brominated perylenes are particularly suitable for palladium-catalyzed reactions. nih.gov The Suzuki coupling, reacting the bromo-PDI with various boronic acids, is widely used to form new carbon-carbon bonds and attach aryl or other organic moieties. mdpi.com Similarly, Pd-catalyzed Sonogashira couplings are employed to introduce functional groups via ethynyl bridges. rsc.org

Nucleophilic Aromatic Substitution : Halogen atoms in the bay region make the perylene core susceptible to nucleophilic attack. nih.gov This allows for the introduction of substituents through reactions like etherification, where phenoxy groups can displace chlorine atoms. acs.org

A more advanced strategy involves using a per-halogenated precursor, such as tetrabromotetrachloro-perylene-3,4:9,10-tetracarboxylic acid dianhydride (Br₄Cl₄-PTCDA). rylene-wang.com This building block allows for the regioselective functionalization of the bromine atoms at the non-bay regions (2, 5, 8, 11) while retaining the chlorine atoms at the bay positions for potential further modifications. rylene-wang.com

| Precursor | Functionalization Reaction | Reagents | Bay-Substituent |

| 1,7-dibromoperylene-3,4,9,10-tetracarboxylic dianhydride (Br-PDA) emu.edu.tr | Etherification | 2-decyl-1-tetradecanol | 2-decyl-1-tetradecanoyl |

| 1,7- and 1,6-dibromo PDI mdpi.com | Suzuki Coupling | Phenyl boronic acid derivatives | Phenyl-based groups |

| Bromo-PDI rsc.org | Sonogashira Coupling | Functionalized alkynes | Phenylamine, Phenyl-OH, Phenyl-COOH via ethynyl bridge |

| 1,6,7,12-tetrachloro-PBI acs.org | Nucleophilic Substitution | Phenols | Phenoxy groups |

Advanced Spectroscopic Characterization of Perylene 3,4 Dicarboxylic Anhydride and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR Spectroscopy)

For Perylene-3,4-dicarboxylic anhydride (B1165640), the anhydride functional group, which consists of two carbonyl groups connected by an oxygen atom, gives rise to distinct peaks in the infrared spectrum. spectroscopyonline.com In a patent describing the synthesis of this compound, the IR spectrum (in KBr) showed characteristic C=O stretching bands at 1753 cm⁻¹ and 1728 cm⁻¹. google.com Another study on the related Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) noted that the introduction of silicon-containing groups led to the disappearance of the intense anhydride band at 1768 cm⁻¹ and the appearance of amide bands. researchgate.net The vibrational properties of PTCDA have been extensively studied, with theoretical calculations helping to assign the experimental IR and Raman modes. researchgate.netnih.gov For noncyclic anhydrides, the higher-wavenumber C=O stretching peak is typically more intense. spectroscopyonline.com Additionally, a strong C-O stretching peak is expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com For Perylene-3,4-dicarboxylic anhydride, a strong band is observed at 1285 cm⁻¹. google.com

The table below summarizes the key FTIR absorption bands for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1753 | Medium |

| Symmetric C=O Stretch | 1728 | Medium |

| Aromatic C=C Stretch | 1592 | Strong |

| C-O-C Stretch | 1285 | Strong |

| C-H Bending | 815 | Strong |

Data sourced from a patent describing the compound's synthesis. google.com

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Analysis (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed molecular structure analysis of perylene (B46583) derivatives. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the parent perylene molecule, the ¹H NMR spectrum in acetone-d₆ shows three signals at δ = 7.5, 7.8, and 8.4 ppm, corresponding to the different proton environments. researchgate.net The ¹³C NMR spectrum of perylene displays characteristic signals for the aromatic carbons between 120 and 138 ppm. researchgate.net

In substituted perylene anhydrides and imides, the chemical shifts of the protons on the perylene core are influenced by the nature and position of the substituents. For example, in regioisomers of diamino-substituted perylene tetracarboxylic dianhydrides, the ¹H NMR spectra show significant differences in the chemical shift values of the perylene core protons, allowing for clear distinction between the isomers. researchgate.net The aromatic signals for a 1,7-disubstituted isomer appear in a different order (doublet, singlet, doublet) compared to a 1,6-disubstituted isomer (doublet, doublet, singlet). researchgate.net

The following table presents typical chemical shift ranges for perylene derivatives.

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Perylene Core Protons | 7.5 - 9.8 |

| ¹³C | Perylene Core Carbons | 117 - 136 |

| ¹³C | Carbonyl Carbons (Imide) | ~163 |

Data compiled from studies on various perylene derivatives. researchgate.netresearchgate.netrsc.org

Electronic Spectroscopy for Electronic Transition Analysis (e.g., UV-Vis Absorption and Emission Spectroscopy)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, reveals crucial information about the electronic transitions within the conjugated π-system of this compound and its derivatives. Perylene-based molecules are known for their strong absorption in the visible region and high fluorescence quantum yields. dergipark.org.tr

The UV-Vis spectrum of this compound in chloroform (B151607) (CHCl₃) shows absorption maxima (λ_max) at 489 nm and 513 nm. google.com Perylene diimide dyes typically exhibit characteristic absorption peaks between 450 nm and 530 nm, which correspond to the π-π* transitions of the conjugated perylene core. dergipark.org.tr The corresponding emission spectra often show a mirror image relationship to the absorption spectra, with emission peaks typically appearing at slightly longer wavelengths. dergipark.org.tr For this compound in CHCl₃, the fluorescence emission maxima are at 544 nm and 585 nm, with a high fluorescence quantum yield of 1.00. google.com

Hybrid dyes formed by reacting Perylene-3,4,9,10-dianhydride with phenolic azo-dyes exhibit absorption maxima in the range of 440-460 nm in an aqueous medium. nih.gov These hybrid dyes also show sharp emission peaks in their fluorescence spectra. nih.gov The specific absorption and emission wavelengths can be tuned by modifying the substituents on the perylene core.

The table below summarizes the electronic spectroscopic data for this compound.

| Spectroscopic Technique | Solvent | λ_max (nm) |

| UV-Vis Absorption | Chloroform | 489, 513 |

| Fluorescence Emission | Chloroform | 544, 585 |

Data sourced from a patent on substituted perylene-3,4-dicarboxylic acid anhydride compounds. google.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of the compound.

The molecular formula of this compound is C₂₂H₁₀O₃, corresponding to a molecular weight of 322.31 g/mol . nih.gov In a high-resolution mass spectrum, the calculated exact mass (m/z) for the protonated molecule [M+H]⁺ would be very close to the experimentally determined value. For the neutral molecule, a patent reported a calculated m/z of 322.0630 and a found m/z of 322.0640. google.com

The mass spectrum also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. The fragmentation of the molecular ion can lead to the loss of neutral fragments such as CO and CO₂ from the anhydride group. For the related Perylene-3,4,9,10-tetracarboxylic dianhydride (C₂₄H₈O₆, MW: 392.32), the mass spectrum shows the molecular ion peak at m/z 392 and other significant peaks corresponding to fragmentation. chemicalbook.com

The table below shows the mass spectrometry data for this compound.

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 322.0630 | 322.0640 |

Data from a patent on substituted perylene-3,4-dicarboxylic acid anhydride compounds. google.com

X-ray Based Spectroscopic Probes for Electronic States

X-ray based spectroscopic techniques provide unique insights into the electronic structure of molecules by probing the core-level electrons.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for investigating the unoccupied electronic states and the orientation of adsorbed molecules. stanford.edu By tuning the energy of synchrotron radiation to the absorption edge of a specific element (e.g., carbon K-edge), transitions from core levels to unoccupied molecular orbitals can be induced. rsc.orgresearchgate.net This technique is element-specific and sensitive to the local bonding environment. stanford.edu

Studies on the related molecule, perylene-tetracarboxylic-diimide (PTCDI), have utilized NEXAFS at the carbon K-edge to study the symmetry of the unoccupied molecular orbitals. rsc.orgresearchgate.net By comparing gas-phase spectra with polarization-dependent NEXAFS spectra of oriented thin films, detailed information about the molecular orientation on surfaces can be obtained. rsc.orgresearchgate.net The fine structure observed in NEXAFS spectra above an absorption edge arises from excitations into unoccupied molecular orbitals. stanford.edu Density functional theory (DFT) calculations are often employed to help interpret the experimental NEXAFS spectra and to disentangle the contributions of specific atoms to the molecular density of states. rsc.org

Resonant Photoemission Spectroscopy (RPES)

Resonant Photoemission Spectroscopy (RPES) is another advanced synchrotron-based technique that can provide detailed information about the electronic structure of materials. While direct RPES studies on this compound were not found in the provided search results, the principles of the technique are well-established for related organic systems.

RPES involves tuning the photon energy to a core-level absorption resonance (similar to NEXAFS) and observing the subsequent electron emission. When the photon energy matches the energy of a transition from a core level to an unoccupied state, the photoemission process is resonantly enhanced. This allows for the study of the character of the valence band states and the nature of electron correlation effects. The technique is particularly useful for identifying the elemental and orbital contributions to the valence electronic states. In the context of perylene derivatives, RPES could be used to probe the hybridization between the molecular orbitals of the perylene core and the electronic states of a substrate upon adsorption, providing insights into the interfacial electronic coupling.

Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS) for Occupied States

Photoemission spectroscopy techniques are powerful tools for probing the energy levels of occupied electronic states in molecules. UPS provides information about the valence band structure, while XPS is used to determine the binding energies of core-level electrons, offering insights into the chemical environment of atoms.

Ultraviolet Photoemission Spectroscopy (UPS)

UPS studies on thin films and gas-phase samples of PTCDA have revealed important details about its valence electronic structure. Angle-resolved UPS (ARUPS) measurements on thin films of PTCDA deposited on molybdenum disulfide (MoS₂) surfaces have shown that the molecules tend to lie flat on the substrate. nih.govcapes.gov.br

A notable feature in the UPS spectrum of PTCDA is a peak at a binding energy of approximately 8.9 eV. Through quantitative analysis of its take-off angle dependence, this feature has been identified as originating from the oxygen 2p non-bonding states, rather than from a π state as initially believed. nih.gov

Key Findings from UPS of PTCDA:

| Feature | Observation | Significance |

| Molecular Orientation | Molecules lie flat on MoS₂ substrates. nih.govcapes.gov.br | Influences intermolecular interactions and charge transport properties in thin films. |

| Oxygen 2p States | A distinct peak around 8.9 eV is attributed to oxygen 2p non-bonding orbitals. nih.gov | Provides a specific electronic signature for the anhydride groups. |

| Gas vs. Solid State | Appreciable differences in spectral features between gas-phase and multilayer films. aps.orgelsevierpure.com | Highlights the impact of intermolecular interactions on the electronic energy levels. |

| HOMO-HOMO-1 Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 differs between the gas and solid phases. aps.org | Indicates changes in the electronic coupling and orbital overlap upon aggregation. |

X-ray Photoemission Spectroscopy (XPS)

Due to the lack of specific XPS data for isolated this compound, representative binding energy ranges for the core levels in similar perylene compounds are considered.

Expected Core-Level Binding Energies for Perylene Derivatives:

| Element | Orbital | Typical Binding Energy Range (eV) |

| Carbon | C 1s | 284.5 - 288.5 |

| Oxygen | O 1s | 531.0 - 534.0 |

Note: These are general ranges and the exact values for this compound may vary.

Time-Resolved Spectroscopic Studies of Excited State Dynamics and Decay

Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA), are crucial for understanding the ultrafast processes that occur in molecules after they absorb light. These studies provide information on the lifetimes of excited states and the various decay pathways they can undergo, including fluorescence, intersystem crossing to triplet states, and excimer formation.

Research on perylene diimide (PDI) derivatives, which are closely related to this compound, has revealed complex excited-state dynamics that are highly dependent on the molecular structure and environment.

Femtosecond transient absorption microscopy on PDI thin films has shown that exciton (B1674681) transport occurs on a sub-3 picosecond timescale. nih.gov The initial phase, lasting about 500 femtoseconds, is characterized by coherent exciton transport, which is then followed by a diffusive phase. nih.gov The efficiency of this transport is linked to the nanoscale morphology of the film, with larger crystalline domains leading to higher diffusion coefficients. nih.gov

Studies on various PDI derivatives have identified several key excited-state decay pathways:

Excimer Formation: In aggregated systems, excited molecules can interact with ground-state neighbors to form excimers. This process is often observed in amorphous films of PDIs and competes with other decay channels. chemrxiv.org

Singlet Fission: In some perylene films, a process known as singlet fission has been observed, where one singlet exciton splits into two triplet excitons. researchgate.net This is a promising phenomenon for enhancing the efficiency of photovoltaic devices.

Charge Transfer: In donor-acceptor systems involving PDIs, photoinduced electron transfer can occur. The direction of this charge transfer can be controlled by modifying the chemical structure of the PDI, making them versatile components for molecular electronics. nih.gov

The excited-state dynamics are often characterized by multiple lifetime components, reflecting the different processes occurring. For example, in a perylene film, three lifetime components of 50 fs, ~3.5 ps, and ~25 ps have been associated with the formation of a relaxed intramolecular excimer. researchgate.net

Key Findings from Time-Resolved Spectroscopy of Perylene Derivatives:

| Process | Timescale | Observation |

| Coherent Exciton Transport | < 500 fs nih.gov | Initial delocalized movement of the exciton. |

| Diffusive Exciton Transport | > 500 fs nih.gov | Subsequent localized hopping of the exciton. |

| Excimer Formation | ps to ns | Formation of excited-state dimers in aggregated films. chemrxiv.org |

| Singlet Fission | fs to ps | Generation of two triplet states from one singlet state in some perylene films. researchgate.net |

| Intersystem Crossing | ps to ns | Transition from a singlet excited state to a triplet excited state. nih.gov |

These findings on PTCDA and PDI derivatives provide a solid foundation for understanding the potential spectroscopic properties and excited-state behavior of this compound. Direct experimental investigation of the target compound is necessary to confirm and refine these extrapolated characteristics.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of perylene-based compounds. researchgate.netresearchgate.net DFT calculations allow for the accurate prediction of geometries, vibrational frequencies, and electronic structures, offering a deeper understanding of these molecules. researchgate.netresearchgate.net

For instance, studies on perylene (B46583) tetracarboxylic dianhydride (PTCDA), a related and extensively studied compound, have demonstrated that DFT methods, particularly with hybrid functionals like B3LYP, provide results that are in good agreement with experimental data. aps.orgchemrxiv.org These calculations have been crucial in assigning experimental Raman and IR modes and understanding the vibrational properties of the molecule. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Band Structures

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic and optical properties of molecules. DFT calculations are widely used to determine the energies of these frontier molecular orbitals and the resulting HOMO-LUMO gap. chemrxiv.orgchemrxiv.org

For perylene derivatives, the HOMO and LUMO are typically distributed over the extended π-system of the perylene core. aps.org The HOMO-LUMO gap is a critical factor influencing the absorption and emission wavelengths of these compounds. chemrxiv.org Functionalization of the perylene core can significantly impact the HOMO and LUMO energy levels. chemrxiv.org For example, introducing electron-donating or electron-withdrawing groups can raise or lower these energy levels, thereby tuning the electronic and optical properties. chemrxiv.org

Studies on PTCDA have shown that while standard DFT functionals like the local density approximation (LDA) and generalized gradient approximation (GGA) can fail to accurately predict the energies of orbitals concentrated on the anhydride (B1165640) groups, hybrid functionals and more advanced methods provide better agreement with experimental observations. aps.org

Table 1: Calculated HOMO and LUMO Energies for Selected Perylene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | -5.61 | -3.31 | 2.30 |

| PQ1 | -5.61 | -3.65 | 1.96 |

| PQ2 | -5.28 | -3.31 | 1.97 |

| PQ3 | -5.31 | -4.02 | 1.29 |

| PQ4 | -5.59 | -3.86 | 1.73 |

Data sourced from a study on copolymers incorporating perylene units, where PQ1-PQ4 represent different copolymer structures. The values for PTCDA are provided for comparison. researchgate.net

The electronic band structure of molecular solids composed of perylene derivatives is also a subject of theoretical investigation. These calculations are essential for understanding charge transport properties in organic electronic devices. aps.org

Investigations of Charge Transfer Processes and Electron Affinity

Perylene-3,4-dicarboxylic anhydride and its derivatives are known to participate in charge transfer (CT) processes, which are fundamental to their function in various applications, such as organic solar cells. acs.orgnih.gov Theoretical studies play a crucial role in understanding the nature and efficiency of these CT events. acs.org

DFT calculations can model intramolecular and intermolecular charge transfer. acs.org For instance, in donor-acceptor systems where an electron-donating group is attached to the perylene core, photoexcitation can lead to the transfer of an electron from the donor to the perylene acceptor. nih.gov The extent of this charge transfer can be tuned by modifying the electron-donating strength of the substituent and the electron-accepting capability of the perylene core. nih.gov

Electron affinity, a measure of a molecule's ability to accept an electron, is another critical parameter that can be calculated using theoretical methods. researchgate.net Perylene derivatives generally possess high electron affinities, making them excellent electron acceptors. chemrxiv.org

Theoretical investigations have shown that the ring-opening of the anhydride group to form carboxylates can significantly affect the charge transfer characteristics. acs.orgcore.ac.uk This is particularly relevant when these molecules are adsorbed onto surfaces like TiO2 in dye-sensitized solar cells. acs.orgcore.ac.uk

Electrostatic Potential Mapping and Dipole Moment Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. youtube.comnih.gov These maps are valuable for understanding intermolecular interactions, reactivity, and the sites susceptible to electrophilic or nucleophilic attack. youtube.com In this compound, the ESP map would highlight the electron-rich regions around the carbonyl oxygen atoms and the relatively electron-deficient perylene core.

Advanced Computational Methods for Electronic Structure Prediction (e.g., GW Method)

While DFT with standard functionals can provide valuable insights, more advanced and computationally intensive methods are sometimes required for highly accurate predictions of electronic structure, particularly for excited states and band structures of solids. The GW approximation is one such method that has been successfully applied to perylene-based systems. aps.org

Studies on PTCDA have shown that the GW method can correct for the underestimation of orbital energies that are localized on the anhydride groups, a known deficiency of LDA and GGA functionals. aps.org The GW approximation provides a more accurate description of the quasiparticle energies, which correspond to the electron addition and removal energies measured in photoemission and inverse photoemission spectroscopy. aps.org The agreement between GW calculations and experimental gas-phase ultraviolet photoemission spectra (UPS) of PTCDA has been found to be excellent. aps.org

Theoretical Frameworks for Reactivity and Functionalization Pathways

Computational chemistry provides powerful theoretical frameworks to understand and predict the reactivity of this compound and to design synthetic pathways for its functionalization. nih.govresearchgate.net DFT calculations can be used to model reaction mechanisms, determine activation energies, and predict the regioselectivity of chemical reactions. nih.gov

For example, theoretical studies can elucidate the mechanism of the Diels-Alder reaction, a common strategy for extending the π-conjugated system of perylene. nih.gov By calculating the energies of reactants, transition states, and products, chemists can optimize reaction conditions to achieve higher yields and selectivities. nih.gov

Furthermore, computational modeling can guide the strategic placement of functional groups on the perylene core to tune its electronic and photophysical properties. chemrxiv.orgchemrxiv.org By predicting the effects of different substituents on the HOMO-LUMO levels and charge distribution, theoretical studies can accelerate the discovery of new perylene-based materials with desired characteristics for specific applications. chemrxiv.orgchemrxiv.org

Computational Modeling of Supramolecular Interactions and Aggregation

This compound and its derivatives have a strong tendency to self-assemble into ordered structures through non-covalent interactions, primarily π-π stacking. researchgate.netnih.gov Computational modeling is an indispensable tool for studying these supramolecular interactions and the resulting aggregation behavior.

Dispersion-corrected DFT (DFT-D) and Møller-Plesset perturbation theory (MP2) are commonly used methods to accurately describe the van der Waals forces that govern π-π stacking. researchgate.net These calculations can predict the preferred packing arrangements of perylene derivatives in the solid state and in aggregates. researchgate.net

Understanding the supramolecular organization is crucial as it significantly influences the electronic properties of the material. For example, the degree of π-orbital overlap between adjacent molecules in a stack determines the efficiency of charge transport in organic electronic devices. aps.org Computational models can help to establish structure-property relationships, guiding the design of molecules that self-assemble into structures with enhanced electronic coupling.

Theoretical Insights into Transduction Mechanisms in Perylene-Based Devices

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide indispensable insights into the transduction mechanisms that govern the functioning of perylene-based electronic and optical devices. These investigations allow for a molecular-level understanding of how external stimuli, such as pressure or the presence of an analyte, are converted into measurable signals. The core of these mechanisms lies in the modulation of the electronic and structural properties of the perylene molecules and their assemblies.

Modulation of Charge Transport in Transistor-Based Sensors

In devices like organic field-effect transistors (OFETs), the sensing principle relies on the change in charge transport characteristics within the perylene semiconductor layer upon interaction with an analyte or physical force. unina.it Computational models have been crucial in elucidating these processes.

The charge transport in these devices is fundamentally governed by the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.govresearchgate.net The energy levels of these orbitals dictate the efficiency of charge injection from the electrodes and the mobility of charge carriers (electrons or holes) through the material. Theoretical calculations show that the interaction with analyte molecules can alter the electrostatic environment around the perylene derivative, leading to shifts in the HOMO and LUMO energy levels. unina.it For instance, the adsorption of electron-withdrawing molecules can lower the LUMO level, potentially enhancing electron transport in n-type devices. unina.itacs.org

A key transduction pathway, especially in mechanical sensors, involves the modulation of intermolecular charge hopping. DFT-based analyses of perylene diimide (PDI)-based pressure and breath sensors have shown that the sensitivity of the device is directly related to changes in the intermolecular tunneling of charge carriers. researchgate.netrsc.org Applied pressure reduces the intermolecular distance within the percolating network of PDI molecules, enhancing the π-π stacking and orbital overlap. This leads to a significant increase in conductivity, which is the measured signal. researchgate.netrsc.org Theoretical models can quantify these changes, revealing how different functional groups attached to the perylene core influence the molecule's structural configuration and electronic properties, thereby tuning the sensor's sensitivity. researchgate.netrsc.org A comparative study of different PDI derivatives demonstrated that molecules with an asymmetric structure and suitable electronic properties are most favorable for pressure sensing applications due to a greater increase in intermolecular tunneling components under pressure. researchgate.netrsc.org

| Derivative | Functional Group | Calculated Pressure Sensitivity (kPa⁻¹) | Theoretical Insight into Transduction |

| PDI-1 | 3-aminopentane | 0.315 | Undesirable structural configuration leading to a small increase in intermolecular tunneling under pressure. researchgate.net |

| PDI-2 | 2,5-di-tert-butylaniline | 1.266 | Favorable electronic properties and structural changes enhancing conductivity under pressure. researchgate.net |

| PDI-3 | 1-phenylethylamine | 0.749 | Moderate increase in intermolecular tunneling components upon applying pressure. researchgate.net |

| PDI-4 | Asymmetric (two different substituents) | 2.120 | Most favorable; asymmetric structure and electronic properties ensure a large increase in intermolecular tunneling. researchgate.netrsc.org |

This table presents a summary of experimental and theoretical findings on the pressure sensing performance of various PDI derivatives. The data is based on the research published in referenced articles. researchgate.netrsc.org

Furthermore, the Multiple Trapping and Release (MTR) model is often used to theoretically describe charge transport kinetics. acs.org This model posits that charge carriers are temporarily immobilized in trap states within the material's bandgap. Theoretical studies suggest that the presence of an analyte can introduce new trap states or passivate existing ones (e.g., at the interface with the dielectric layer), altering the activation energy for charge transport and, consequently, the measured mobility and current. unina.itacs.org

Alteration of Optoelectronic Properties for Optical Sensing

For optical sensors, the transduction mechanism involves a change in the material's photophysical properties, such as fluorescence or color, upon analyte interaction. mdpi.com Theoretical chemistry provides a framework for understanding these changes.

A prevalent mechanism is Photoinduced Electron Transfer (PET). mdpi.com In a typical PET sensor, the perylene derivative is designed with a receptor unit that can bind to the target analyte. In the unbound state, an electron transfer process between the receptor and the perylene fluorophore may occur upon photoexcitation, quenching the fluorescence. When the analyte binds to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence. Computational methods can calculate the orbital energies of the fluorophore and the receptor-analyte complex to predict whether PET is energetically favorable and how it will be modulated. mdpi.com

Computational studies on supramolecular complexes have provided detailed insights into the sensing of biomolecules. For example, a theoretical investigation of a complex between a perylene diimide analog and guanosine-5'-monophosphate (B10773721) (GMP) revealed significant changes in optoelectronic properties upon binding. nih.gov The interaction leads to a notable decrease in the HOMO-LUMO gap and a substantial enhancement in polarizability and hyperpolarizability, signifying a strong electronic perturbation. nih.gov These calculated changes directly correlate with the experimentally observed red-shifts in absorption spectra and variations in fluorescence, confirming that the transduction is rooted in the formation of the host-guest complex which alters the electronic environment of the perylene core. nih.gov

| System | HOMO-LUMO Gap (eV) | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| PDI analog | 2.52 | 81.48 | 43.22 x 10¹ |

| GMP-PDI complex | 1.62 | 21.78 x 10² | 63.47 x 10¹ |

This table highlights the calculated changes in key electronic properties of a PDI analog upon forming a supramolecular complex with GMP, illustrating a theoretical basis for biosensor transduction. The data is based on the research published in the referenced article. nih.gov

Photoelectrochemical (PEC) Transduction Mechanisms

In PEC sensors, the signal is a photocurrent generated when the perylene-based material is illuminated. The transduction mechanism involves the modulation of this photocurrent by an analyte. A comparative theoretical and experimental study on different perylene derivatives, including 3,4,9,10-perylenetetracarboxylic dianhydride (PDA), the corresponding diimide (PDI), and an N-methylated imide (PDI-CH₃), elucidated the role of the functional group in defining PEC properties. acs.org

Theoretical modeling suggests that the functional groups at the 3, 4, 9, and 10 positions dictate the self-assembly behavior and intermolecular π–π stacking distance of the molecules. acs.org These structural factors, in turn, govern the efficiency of charge separation and transport, which are critical for photocurrent generation. The study found that PDI-CH₃ exhibited the highest photocurrent, followed by PDA and then PDI. acs.org This was attributed to differences in their self-assembled structures and intermolecular distances, which are influenced by the varying chemical nature of the anhydride, imide, and N-methylimide functionalities. acs.org Such computational insights are vital for designing new PEC materials with optimized performance by tuning the molecular structure to achieve favorable self-assembly and electronic properties.

Supramolecular Assembly and Self Organization Phenomena of Perylene 3,4 Dicarboxylic Anhydride Derivatives

Principles of Perylene-3,4-dicarboximide (B1626286) Self-Assembly

The self-assembly of perylene-3,4-dicarboximide (PMI) and its analogues is fundamentally driven by the strong tendency of the planar, aromatic perylene (B46583) core to engage in π-π stacking interactions. mdpi.comsci-hub.se These interactions, along with other non-covalent forces, guide the molecules to organize into ordered assemblies, both in solution and in the solid state. mdpi.com While the self-assembly of PMIs has been explored to a lesser extent than that of perylene-3,4:9,10-bis(dicarboximides) (PDIs), the underlying principles are similar. sci-hub.secardiff.ac.uk The process can be influenced by factors such as concentration, temperature, solvent polarity, and pH. rsc.org

In solution, these molecules can form discrete, ordered aggregates, such as dimers or trimers, and in some cases, larger, more complex structures like hexameric rings or helices. researchgate.netacs.org The specific architecture of the resulting supramolecular assembly is highly dependent on the molecular design, including the nature of the substituents on the perylene core and at the imide positions. sci-hub.senih.gov For instance, the introduction of specific functional groups can promote the formation of extended one-dimensional stacks or more intricate three-dimensional networks. rsc.orgnih.gov The thermodynamics of self-assembly often involve a balance between the enthalpic gain from π-π stacking and hydrogen bonding and the entropic cost of ordering.

On surfaces, the interaction with the substrate adds another layer of control over the self-assembly process. nih.gov The orientation of the molecules relative to the surface and to each other can be precisely manipulated, leading to the formation of highly ordered two-dimensional monolayers. nih.gov This surface-mediated assembly is critical for the fabrication of organic electronic devices where a well-defined molecular organization is paramount for efficient charge transport. nih.govrsc.org

Driving Forces for Supramolecular Organization (e.g., π-π Stacking Interactions)

The primary driving force behind the supramolecular organization of perylene-3,4-dicarboximide derivatives is the attractive, non-covalent interaction between the electron-rich π-systems of the perylene cores, commonly known as π-π stacking. mdpi.comrsc.org These interactions are fundamental to the formation of stable, ordered aggregates. The geometry of this stacking, including the lateral and longitudinal offset between adjacent molecules, is a critical determinant of the electronic and photophysical properties of the resulting assembly. rsc.orgnih.gov

Beyond π-π stacking, other non-covalent interactions play a significant role in directing the self-assembly process:

Hydrogen Bonding: The introduction of hydrogen-bonding moieties, such as amide groups or carboxylic acids, can provide directional control over the assembly, leading to the formation of specific architectures like nanofibers or helical structures. rsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking can be tuned by the solvent environment. nih.gov For example, in non-polar solvents, intermolecular hydrogen bonds can be the dominant organizing force, while in aqueous environments, π-π stacking may become more favorable. nih.gov

Hydrophobic Interactions: In aqueous media, the hydrophobic nature of the perylene core drives the molecules to aggregate, minimizing their contact with water molecules. This hydrophobic effect is a key factor in the self-assembly of amphiphilic perylene derivatives. scilit.comcapes.gov.br

Molecule-Substrate Interactions: When self-assembly occurs on a surface, the interaction between the molecules and the substrate can dictate the orientation and packing of the molecules in the resulting monolayer. nih.gov For instance, on highly oriented pyrolytic graphite (B72142) (HOPG), the π-π interaction between the perylene core and the graphite lattice can lead to specific, long-range ordered structures. nih.gov

The competition and cooperation between these various driving forces ultimately determine the final morphology and stability of the supramolecular assembly. rsc.orgnih.gov

Controlled Assembly of Hierarchical Architectures (e.g., Nanofibers, Nanorings, Ribbons)

The controlled self-assembly of perylene-3,4-dicarboximide and its derivatives allows for the fabrication of a variety of well-defined, hierarchical nanostructures. nih.gov These architectures, which include nanofibers, nanorings, and nanoribbons, are of significant interest for their potential applications in nanoscale electronics and photonics. nih.govrsc.org

Nanofibers: One-dimensional nanofibers are a common morphology for self-assembled perylene diimides. rsc.orgnih.govnih.gov These structures are typically formed through a combination of π-π stacking and directional interactions like hydrogen bonding. rsc.org The dimensions of the nanofibers, such as their diameter and length, can often be controlled by adjusting experimental conditions like the initial concentration of the solution or the solvent used for assembly. nih.gov For example, a propeller-shaped perylene diimide trimer has been shown to self-organize into fluorescent nanofibers with diameters ranging from 4 to 150 nm by a simple evaporation method. nih.gov

Nanorings: The formation of nanorings represents a more complex hierarchical assembly. These structures can be formed by the curling of initially formed one-dimensional ribbons or through a templated assembly process.

Nanoribbons: Nanoribbons are another prevalent morphology, often formed in solution or on surfaces. rsc.orgamazonaws.com For instance, a viologen-substituted perylene diimide was shown to form nanoribbons in a mixture of isopropanol (B130326) and acetonitrile (B52724) at room temperature. rsc.org

The ability to create these diverse architectures stems from the programmability of the molecular building blocks. By carefully designing the chemical structure of the perylene derivative, it is possible to encode the information necessary to guide the self-assembly process towards a desired morphology. rsc.orgnih.gov Techniques such as solvent-vapor annealing and solution-based phase transfer have been successfully employed to control the self-assembly and produce these hierarchical structures. nih.govamazonaws.com

Impact of Molecular Design and Substituents on Self-Assembly Morphology

The morphology of the supramolecular structures formed by perylene-3,4-dicarboximide derivatives is exquisitely sensitive to the molecular design, particularly the nature and position of substituents on the perylene core and at the imide nitrogen atoms. nih.govamazonaws.com These substituents play a crucial role in modulating the intermolecular interactions that govern the self-assembly process. rsc.orgrsc.org

Substituents at the Imide Position:

The groups attached to the imide nitrogens are critical for controlling the self-assembly process. jos.ac.cn

Alkyl Chains: The length and branching of alkyl chains at the imide position can significantly influence the intermolecular distance and the packing of the perylene cores. nih.gov For instance, linear alkyl chains may promote more ordered packing, while bulky, branched chains can introduce steric hindrance, affecting the π-π stacking arrangement. rsc.org The use of N,N'-di(2-ethylhexyl) substituents is a common strategy to enhance solubility and influence molecular packing. nih.gov

Functional Groups: The introduction of functional groups at the imide position can introduce specific, directional interactions. For example, incorporating hydrogen-bonding moieties can lead to the formation of well-defined one-dimensional or helical structures. nih.gov

Substituents at the Perylene Core (Bay Area):

Modifications to the bay area of the perylene core have a profound impact on the electronic properties and the steric environment of the molecule, thereby influencing the self-assembly morphology. rsc.orgjos.ac.cn

Steric Hindrance: The introduction of bulky substituents in the bay area can hinder close π-π stacking, leading to a lower tendency for aggregation. rsc.org This can be observed by comparing polymers with and without such bulky groups, where the former show a reduced tendency to form aggregates. rsc.org

Electronic Effects: Attaching electron-donating or electron-withdrawing groups to the perylene core can alter the molecule's electronic structure, which in turn can affect the intermolecular interactions and the resulting morphology. jos.ac.cn

Conformational Changes: Cyclic π-conjugated substituents at the bay positions can lead to molecular rotation on a substrate like HOPG. nih.gov This rotation is driven by a decrease in the molecule-substrate interaction due to the distortion of the perylene core and the intermolecular interactions between adjacent bay substituents. nih.gov

The following table summarizes the effect of different substituents on the self-assembly of perylene diimide derivatives:

| Substituent Position | Type of Substituent | Effect on Self-Assembly |

| Imide Nitrogen | Branched Alkyl Chains | Adjusts intermolecular distances through conformational changes. nih.gov |

| Bay Area | Bulky Groups | Hinders π-π stacking and reduces aggregation tendency. rsc.org |

| Bay Area | Cyclic π-Conjugated Groups | Can induce molecular rotation on surfaces and alter packing. nih.gov |

Exciton (B1674681) Coupling and Energy Transfer within Supramolecular Aggregates

The close proximity and ordered arrangement of chromophores within the supramolecular assemblies of perylene-3,4-dicarboximide derivatives lead to strong electronic interactions between the constituent molecules. mdpi.comsci-hub.se These interactions give rise to collective excited states, known as excitons, which are delocalized over multiple molecules. mdpi.comnih.gov The nature of this exciton coupling is highly dependent on the geometry of the molecular packing. rsc.org

According to Kasha's molecular exciton theory, the relative orientation of the transition dipole moments of the interacting chromophores determines the nature of the aggregate. sci-hub.se

H-aggregates: In cofacial arrangements with the transition dipoles aligned parallel, the coupling leads to a blue-shift in the absorption spectrum and often results in weak fluorescence. sci-hub.seacs.org

J-aggregates: In head-to-tail arrangements, the coupling results in a red-shift in the absorption spectrum and is typically associated with strong, sharp fluorescence. mdpi.comsci-hub.se

HJ-aggregates: In some cases, a combination of short-range and long-range couplings can lead to so-called HJ-aggregates, which exhibit characteristics of both H- and J-types. sci-hub.se

The formation of these excitonic states facilitates efficient energy transfer within the supramolecular structure. nih.govrsc.org Upon photoexcitation, the energy can migrate through the assembly via a process known as Förster Resonance Energy Transfer (FRET) or through Dexter electron exchange. rsc.org This efficient energy transfer is a key feature of artificial light-harvesting systems based on perylene diimide aggregates, mimicking the processes found in natural photosynthesis. nih.govnih.gov

The dynamics of these processes, including exciton delocalization, localization, and the formation of lower-energy excimer states, occur on ultrafast timescales, often in the femtosecond to picosecond range. nih.govacs.orgnih.gov An excimer is an excited-state dimer that is dissociative in the ground state and is often characterized by a broad, red-shifted, and structureless fluorescence. nih.govacs.org The formation of excimers can act as an energy trap, which can be either a desirable or undesirable feature depending on the intended application. researchgate.net

The following table provides a brief overview of key photophysical processes in perylene diimide aggregates:

| Process | Description | Timescale |

| Exciton Delocalization | The excited state is spread over multiple chromophores. | Ultrafast (femtoseconds) mdpi.comacs.org |

| Energy Transfer | Migration of excitation energy between chromophores. | Can be ultrafast nih.govrsc.org |

| Excimer Formation | Formation of an excited-state dimer. | Can occur in less than 130 fs nih.gov |

| Singlet-Singlet Annihilation | Interaction of two excited states leading to one ground state and one higher excited state. | Exciton hopping times of about 5 ps nih.gov |

Modulation of Helicity through Amphiphilicity-Tuning Supramolecular Interactions

The introduction of chirality into the supramolecular assemblies of perylene-3,4-dicarboximide derivatives can lead to the formation of helical structures with specific chiroptical properties. nih.govrsc.org The helicity of these assemblies can be modulated by tuning the amphiphilicity of the constituent molecules and the surrounding environment. scilit.comcapes.gov.br

Amphiphilic perylene derivatives, which possess both hydrophobic (the perylene core) and hydrophilic (e.g., sugar moieties, carboxylic acids) parts, are particularly interesting in this regard. nih.gov The self-assembly of these molecules is driven by a delicate balance between different non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be influenced by the solvent. nih.gov

For example, in the case of an amphiphilic perylene-sugar dyad, the interplay between intermolecular hydrogen bonding and π-π stacking can be controlled by the solvent environment. nih.gov

In a non-polar solvent like octane, intermolecular hydrogen bonds can be a dominant stabilizing force, leading to the formation of a non-layered supramolecular structure. nih.gov

In water, the hydrophobic effect drives the aggregation of the perylene cores, making π-π stacking the more energetically favorable interaction, resulting in a layered supramolecular structure. nih.gov

Furthermore, the helicity can also be influenced by more subtle changes in the molecular structure, such as the length of an achiral alkyl chain. rsc.org By varying the alkyl chain length, it is possible to modulate the hydrophobic and hydrophilic interactions, which in turn adjusts the supramolecular helicity. rsc.org This modulation of helicity has been shown to have a direct impact on the electrical conductivity of the resulting nanostructures, highlighting a pathway to construct high-performance nano-devices. rsc.org

Advanced Material Applications and Device Integration of Perylene 3,4 Dicarboxylic Anhydride Derivatives

Organic Electronics and Optoelectronics Applications

The unique π-conjugated planar core of perylene (B46583) derivatives, often combined with imide or anhydride (B1165640) functional groups, imparts high electron affinity, making them excellent electron-accepting and transporting materials. researchgate.net This has led to their widespread investigation and use in various organic electronic and optoelectronic devices.

Active Components in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Perylene derivatives are versatile components in solar energy conversion technologies. researchgate.netresearchgate.net Their strong absorption in the visible spectrum, coupled with their excellent stability, makes them suitable as both light-harvesting dyes and electron acceptors in OPVs and DSSCs. researchgate.netscilit.commetu.edu.tr

In Organic Photovoltaic (OPV) devices, perylene derivatives, particularly perylene diimides (PDIs), are widely used as electron-accepting materials in bulk heterojunction structures. psu.eduresearchgate.netacs.org The first efficient organic photovoltaic cell utilized a perylene derivative, achieving a power conversion efficiency of up to 1%. researchgate.net More recent studies on planar heterojunction solar cells using different perylene tetracarboxylic diimide (PTCDI) derivatives as acceptors have reported power conversion efficiencies of up to 2.0%. researchgate.net The solubility and electronic properties of perylene dyes can be tuned, making them suitable for both solution-processed polymer solar cells and vacuum-deposited bilayer heterojunction cells. researchgate.net

Electron Transport Materials in Organic Field-Effect Transistors (OFETs)

The inherent n-type semiconductor properties of perylene diimides (PDIs) make them excellent candidates for electron transport materials in Organic Field-Effect Transistors (OFETs). unito.itresearchgate.netacs.org Their high electron affinity and ordered molecular packing facilitate efficient charge transport. researchgate.net Functionalization of the perylene core can further enhance their performance in these devices. For example, N-annulated perylene derivatives have been successfully employed in OFETs due to their electron-rich nature. unito.it Perylene diimide derivatives have demonstrated utility as electron-accepting and transporting materials in various organic electronic applications. psu.edu

Light-Harvesting Antenna Systems

Perylene derivatives are integral to the development of artificial light-harvesting antenna systems that mimic natural photosynthesis. researchgate.net These systems are designed to capture solar energy over a broad spectral range and efficiently funnel it to a reaction center. researchgate.netrsc.orgresearchgate.net

A modular approach has been developed to synthesize bichromophoric light-harvesting systems by covalently linking blue-light-absorbing naphthalene (B1677914) monoimide donors to green-light-absorbing perylene-3,4,9,10-tetracarboxylic acid derived acceptors. rsc.orgresearchgate.netnih.gov These systems exhibit ultrafast and quantitative intramolecular excitation energy transfer (EET) from the donor to the acceptor, occurring on a picosecond timescale. nih.gov The rigid and well-defined conformation achieved through a phenoxy spacer ensures high chemical stability and decouples the electronic properties of the donor and acceptor, allowing for predictable tuning of the system's properties. nih.gov The efficiency of these systems makes them promising materials for solar-to-electric and solar-to-fuel conversion devices. nih.gov

Molecular Architectures for Photo-Induced Energy and Electron Transfer Systems

The photophysical properties of perylene derivatives can be precisely controlled to facilitate photo-induced energy and electron transfer, which are fundamental processes in many optoelectronic applications. nih.govnih.govresearchgate.net

By systematically modifying the molecular structure and the surrounding solvent polarity, the excited-state dynamics of perylene-based systems can be tailored. researchgate.net In donor-acceptor dyads, where perylene acts as the acceptor, efficient energy transfer is often followed by electron transfer. nih.govresearchgate.net The rate and efficiency of this electron transfer are significantly influenced by the linkage between the donor and acceptor and the polarity of the solvent. nih.govresearchgate.net For example, in systems where electron-donating groups are attached to the bay positions of the perylene core, a systematic trend in the magnitude of charge transfer is observed as a function of the increasing electron deficiency of the perylene core and solvent polarity. nih.gov Interestingly, altering the attachment position of the electron-donating group from the "bay" to the "imide" position can block the charge-transfer process, highlighting the strong influence of molecular architecture on the kinetics of photo-induced processes. nih.gov

Sensor Technologies

The sensitivity of the electronic and optical properties of perylene derivatives to their local environment makes them excellent candidates for various sensing applications. chemrxiv.org

Electromechanical Sensing Applications (e.g., Pressure and Breath Sensing)

Recent research has demonstrated the potential of N-substituted perylene-3,4-dicarboxylic acid imide derivatives in electromechanical sensing. rsc.org Flexible sensors fabricated by depositing these compounds onto a paper substrate have shown promising results for pressure and breath sensing. rsc.org

The sensing mechanism is based on the formation of a moderately conducting percolating molecular network. The sensitivity of these sensors is highly dependent on the functional groups attached to the perylene diimide (PDI) core. A comparative study of four different PDI derivatives revealed that the pressure sensitivity could be tuned significantly.

| Compound | Pressure Sensitivity (kPa-1) |

|---|---|

| PDI-1 | 0.315 |

| PDI-2 | 1.266 |

| PDI-3 | 0.749 |

| PDI-4 | 2.120 |

PDI-4, which possesses an asymmetric structure with two different terminal substituents, exhibited the highest sensitivity. rsc.org This enhanced performance is attributed to a structural configuration that boosts intermolecular tunneling and, consequently, conductivity under pressure. rsc.org These sensors demonstrated a stable response for up to approximately 8,000 to 10,000 cycles. rsc.org

Fluorescent Sensing Probes for Specific Analytes (e.g., Heavy Metal Ions, Nitroaromatic Compounds)

The unique photophysical properties of perylene diimide (PDI) derivatives make them highly effective as fluorescent sensors for a variety of analytes, including heavy metal ions and nitroaromatic compounds (NACs). mdpi.com Their sensing capabilities often rely on mechanisms such as fluorescence quenching or enhancement upon interaction with the target analyte.

PDI-based sensors have been successfully developed for the detection of numerous heavy metal ions, including Cu2+, Cd2+, Hg2+, and Fe2+. mdpi.comnih.gov For instance, a sensor for Cadmium (II) ions was developed based on a perylene bisimide derivative, demonstrating fluorescence enhancement upon complexation. researchgate.net The interaction between the PDI derivative and the metal ion can induce changes in the electronic structure or conformation of the fluorophore, leading to a measurable change in its fluorescence signal. In some cases, metal ion binding can disrupt the aggregation of PDI molecules, leading to a "turn-on" fluorescence response. mdpi.com

Similarly, PDI derivatives have been engineered to be highly selective fluorescent probes for the detection of nitroaromatic compounds, which are common components of explosives. nih.gov Water-soluble PDI-based fluorophores have demonstrated selective fluorescence quenching in the presence of specific NACs like picric acid (PA) and 4-nitroaniline (B120555) (4-NA) in both organic and aqueous solutions across a wide pH range. nih.govresearchgate.net The quenching mechanism is often attributed to the interaction between the electron-deficient nitroaromatic compound and the electron-rich perylene core. nih.gov

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Perylene Bisimide Derivative | Cadmium (II) | Fluorescence Enhancement | researchgate.net |

| Water-Soluble PDI Salt | Picric Acid, 4-Nitroaniline | Fluorescence Quenching | nih.govresearchgate.net |

| Trisubstituted PDI | Fe2+, H2S, Dopamine, Hg2+ | Ratiometric Absorbance Changes | nih.gov |

| Cationic PDI | Perfluorooctane (B1214571) sulfonate (PFOS) | Fluorescence Quenching | utah.edu |

Investigation of Transduction Mechanisms in Perylene-Based Sensors

The efficacy of perylene-based sensors is rooted in their diverse and tunable transduction mechanisms. These mechanisms dictate how the binding of an analyte is converted into a measurable optical signal. The primary mechanisms include photoinduced electron transfer (PET), analyte-induced aggregation or disaggregation, and formation of charge-transfer states. mdpi.comresearchgate.net

In many PDI-based sensors, a photoinduced electron transfer (PET) process is the key to the sensing mechanism. researchgate.net In the absence of the analyte, an electron transfer from a receptor unit to the excited perylene core quenches the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. Perylene-3,4,9,10-tetracarboxylic tetraester-based fluorescent PET probes have been synthesized with aniline (B41778) receptors, demonstrating pH-sensitive "light-up" properties. nih.gov

Another significant transduction mechanism involves the analyte-induced change in the aggregation state of the PDI molecules. Due to their planar aromatic structure, PDIs have a strong tendency to form non-emissive H-aggregates through π-π stacking. chinesechemsoc.org The interaction with an analyte can either induce aggregation, leading to fluorescence quenching, or disrupt existing aggregates, causing fluorescence enhancement. This principle has been utilized in sensors for various analytes, including metal ions and perfluorooctane sulfonate (PFOS). mdpi.comutah.edu

Furthermore, the formation of a charge transfer excited state can be utilized for ratiometric sensing. For example, a 9-piperazine substituted perylene-3,4-dicarboximide (B1626286) exhibits two distinct fluorescence emission bands corresponding to a localized excited state and a charge transfer excited state. The ratio of these intensities changes in response to pH and the presence of double-stranded DNA, allowing for ratiometric detection. nih.gov

| Transduction Mechanism | Description | Example Application | Reference |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits fluorescence quenching. | pH-sensitive probes | nih.gov |

| Aggregation/Disaggregation | Analyte interaction alters the aggregation state of PDI molecules, affecting fluorescence. | PFOS detection | utah.edu |

| Charge Transfer State Formation | Analyte influences the ratio of emission from localized and charge-transfer states. | Ratiometric DNA detection | nih.gov |

Photocatalytic Systems

Perylene diimides are emerging as powerful organic photocatalysts due to their strong absorption in the visible light spectrum, excellent photostability, and tunable redox properties. units.it Their ability to act as both electron acceptors and donors upon photoexcitation makes them suitable for driving a variety of chemical transformations.

Light-Driven Hydrogen Production within Supramolecular Scaffolds

The development of systems for photocatalytic hydrogen evolution is a key area of research in renewable energy. Perylene bisimides (PBIs) can self-assemble into supramolecular structures that are active for photocatalytic hydrogen production. researchgate.netscispace.com These self-assembled scaffolds create an organized environment that facilitates the necessary electronic processes for hydrogen evolution. The photocatalytic activity is often dependent on the pH, which controls the self-assembly of the PBI molecules. researchgate.netrsc.org For instance, decreasing the pH can induce the formation of fibrous PBI assemblies that are essential for hydrogen evolution to occur. scispace.com Integration of these PBI assemblies with a nickel-based catalyst within a hydrogel scaffold has been shown to enable light-driven hydrogen production. typeset.io The ordered stacking of PDI units within these supramolecular structures enhances charge transport and reduces the recombination of photogenerated electron-hole pairs, which is crucial for efficient photocatalysis. researchgate.net

Photocatalysis for Aromatic Compound Dehalogenation

Perylene diimides have demonstrated significant potential as photocatalysts for the reduction of aryl halides, a challenging but important organic transformation. units.it Visible light irradiation of PDIs in the presence of a suitable electron donor generates a PDI radical anion, which is a potent reducing agent capable of dehalogenating aryl halides. This process can be achieved through a consecutive photo-induced electron transfer (conPET) mechanism. By heterogenizing PDIs within covalent organic frameworks (COFs), the photocatalytic performance can be significantly enhanced compared to their homogeneous counterparts, achieving high conversion rates for the dehalogenation of various aryl halides. PDI-based imine cages have also been developed that can encapsulate aromatic guest molecules and act as efficient visible-light photocatalysts for reactions like the Smiles rearrangement. researchgate.net

Polymer Science and Liquid Crystalline Materials

The rigid, planar structure and strong π-π stacking interactions of perylene diimides make them excellent building blocks for the creation of functional polymers and liquid crystalline materials. nih.govresearchgate.net These materials exhibit highly ordered structures and possess unique optoelectronic properties.

Development of Perylene Diimide-Based Liquid Crystals

The introduction of flexible side chains at the imide positions of the perylene core can induce liquid crystalline behavior. acs.org These PDI-based liquid crystals exhibit self-organizing properties, forming highly ordered columnar or nematic phases. mdpi.comacs.org This molecular organization is crucial for enhancing charge carrier mobility, making these materials promising for applications in organic electronics. mdpi.com The mesophase behavior and physical properties, such as melting points and solubility, can be finely tuned by modifying the length and structure of the peripheral substituents. acs.org For example, the introduction of polyoxyethylene chains leads to compounds with lower melting points and greater solubility, some of which exhibit liquid crystalline properties even at room temperature. acs.org The self-organizing nature of these liquid crystals allows for the formation of highly oriented thin films, which is advantageous for device fabrication. acs.org

| Compound | Substitution | Resulting Property | Reference |

| Polyoxyethylene-substituted PDI | Polyoxyethylene chains at imide positions | Lower melting points, greater solubility, liquid crystallinity at room temperature | acs.org |

| PDI with flexible side chains | Flexible alkyl or other chains at imide positions | Induces liquid crystalline behavior with ordered phases | mdpi.comacs.org |

Functional Covalent Organic Polymers (COPs) from Perylene Building Blocks

Covalent Organic Polymers (COPs), a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds, have garnered significant attention due to their ordered structures, high stability, and functional diversity. Perylene derivatives, including those derived from Perylene-3,4-dicarboxylic anhydride, are excellent candidates for constructing high-performance COPs, particularly a subclass known as Covalent Triazine Frameworks (CTFs). These frameworks are characterized by a large conjugated system with a high nitrogen content, making them suitable for various applications. elsevierpure.com

The synthesis strategy for creating these perylene-based COPs is critical to their final properties. For instance, a comparative study on the synthesis of perylene-based triazine polyimides via two different methods—imidization (a polycondensation reaction) and acid-catalyzed trimerization—revealed significant differences in the resulting materials. Even when composed of the same building blocks, the polymers exhibited distinct chemical compositions, thermal stabilities, crystallinities, and porosities. The study concluded that the imidization method was more effective for constructing highly crystalline, porous, and stable perylene-based CTFs. elsevierpure.com

Furthermore, the incorporation of perylene building blocks into coordination polymers (CPs) and metal-organic frameworks (MOFs) offers a pathway to introduce both luminescence and redox activity. A novel synthesis method has been developed for a family of highly crystalline and stable coordination polymers based on perylene-3,4,9,10-tetracarboxylate (PTC) and various transition metals. These PTC-based CPs exhibit high crystallinity and stability, as confirmed by techniques such as powder X-ray diffraction and thermogravimetric analysis. nih.govacs.org